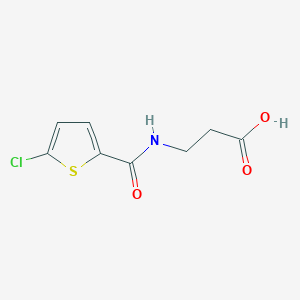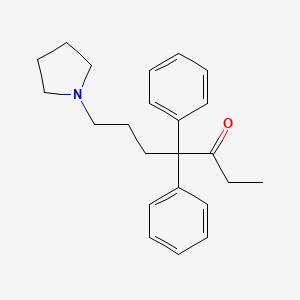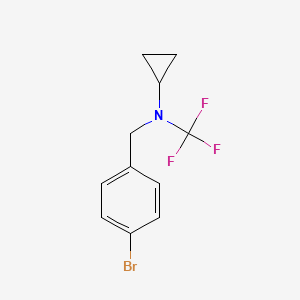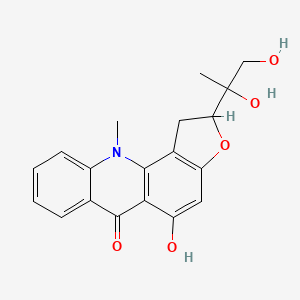
Gravacridonediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gravacridonediol is a natural compound classified as an acridone derivative. It is primarily isolated from the roots of Ruta graveolens and Thamnosma rhodesica . This compound has garnered attention due to its potential therapeutic properties, particularly its inhibitory effects on the enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gravacridonediol can be synthesized through various chemical reactions involving acridone derivativesSpecific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, particularly Ruta graveolens. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Gravacridonediol undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Gravacridonediol has a wide range of scientific research applications, including:
Wirkmechanismus
Gravacridonediol exerts its effects primarily by inhibiting the enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of the mycobacterial cell envelope. By inhibiting InhA, this compound disrupts the cell envelope synthesis, leading to the death of the mycobacterium .
Vergleich Mit ähnlichen Verbindungen
Triclosan: A well-known inhibitor of the InhA enzyme, but with lower binding efficiency compared to gravacridonediol.
Other Acridone Derivatives: Compounds such as acridone, acridone-4-carboxylic acid, and acridone-9-carboxylic acid share structural similarities with this compound.
Uniqueness: this compound stands out due to its higher binding efficiency and lower inhibition constant (Ki) compared to triclosan. This makes it a more potent inhibitor of the InhA enzyme, highlighting its potential as a therapeutic agent against Mycobacterium tuberculosis .
Eigenschaften
CAS-Nummer |
37551-75-0 |
|---|---|
Molekularformel |
C19H19NO5 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-(1,2-dihydroxypropan-2-yl)-5-hydroxy-11-methyl-1,2-dihydrofuro[2,3-c]acridin-6-one |
InChI |
InChI=1S/C19H19NO5/c1-19(24,9-21)15-7-11-14(25-15)8-13(22)16-17(11)20(2)12-6-4-3-5-10(12)18(16)23/h3-6,8,15,21-22,24H,7,9H2,1-2H3 |
InChI-Schlüssel |
RQAGSTDFTGSIGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(C1CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)O |
melting_point |
246 - 250 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


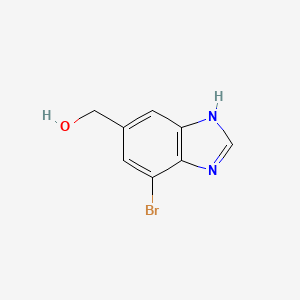
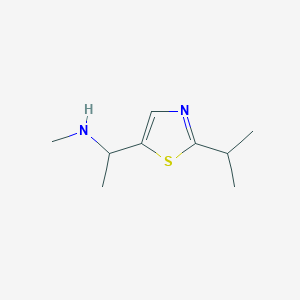
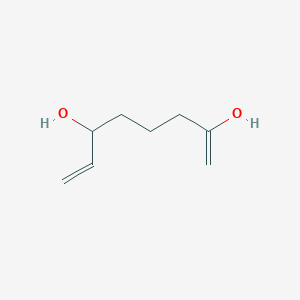
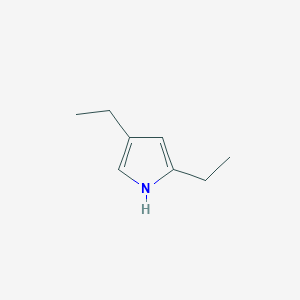
![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)
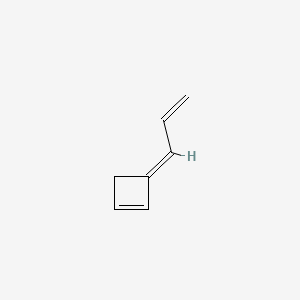
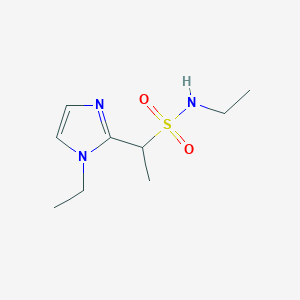

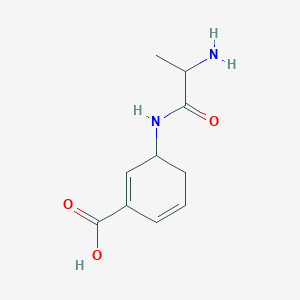
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13971272.png)
